molecular formula C19H19N3O6S2 B2525152 4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 922002-33-3

4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2525152
CAS No.: 922002-33-3
M. Wt: 449.5
InChI Key: DEPNHYHCDMJUJC-UHFFFAOYSA-N
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Description

4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that features a combination of sulfonyl, oxadiazole, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the sulfonyl and benzamide groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The benzamide and sulfonyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to optimize the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups can yield sulfone derivatives, while reduction of the oxadiazole ring can produce different heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its functional groups allow for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism by which 4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The sulfonyl and oxadiazole groups may play a role in binding to these targets, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-methanesulfonylphenylacetic acid
  • Methanesulfonamide
  • 1-(4-methanesulfonylphenyl)ethanone

Uniqueness

Compared to similar compounds, 4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-methylsulfonyl-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-12(2)30(26,27)16-6-4-5-14(11-16)18-21-22-19(28-18)20-17(23)13-7-9-15(10-8-13)29(3,24)25/h4-12H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPNHYHCDMJUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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